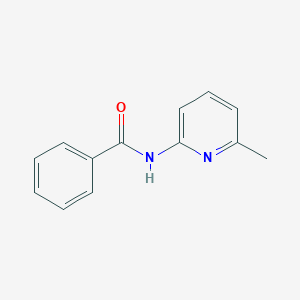

N-(6-methylpyridin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62135-66-4 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-(6-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H12N2O/c1-10-6-5-9-12(14-10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16) |

InChI Key |

DGNOULWVJGOOFT-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

62135-66-4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 6 Methylpyridin 2 Yl Benzamide and Its Analogs

Conventional Synthetic Pathways to N-(6-methylpyridin-2-yl)benzamide

Conventional methods for the synthesis of this compound typically involve the formation of an amide bond between a benzoic acid derivative and 2-amino-6-methylpyridine (B158447). The most common approach is the acylation of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid activated in situ.

A direct and widely used method is the reaction of 2-amino-6-methylpyridine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Another common strategy involves the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine. For instance, the synthesis of 4-Cyano-N-(6-methylpyridin-2-yl)-benzamide was achieved by reacting 4-cyano benzoic acid with 2-amino-6-methyl pyridine (B92270) in the presence of carbonyldiimidazole (CDI) in a pyridine solvent. nih.gov The CDI activates the carboxylic acid by forming an acylimidazolide intermediate, which is then readily attacked by the amine.

A related conventional synthesis involves the reaction of benzoyl chloride with potassium thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate. This intermediate then reacts with an amine, such as 6-methylpyridin-2-amine, to produce N-carbamothioylbenzamide derivatives. nih.gov While this produces a thiourea (B124793) analog rather than a direct benzamide (B126), it represents a classical approach to related structures. nih.govresearchgate.netnih.gov These traditional methods, while effective, sometimes require harsh conditions or the use of stoichiometric activating agents.

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromoketone | 2-Amino-6-methylpyridine | - | This compound | 27% | rsc.org |

| 4-Cyano benzoic acid | 2-Amino-6-methyl pyridine | Carbonyldiimidazole (CDI), Pyridine, rt, 48h | 4-Cyano-N-(6-methylpyridin-2-yl)-benzamide | Not specified | nih.gov |

| 4-Chlorobenzoyl chloride | 6-Methylpyridin-2-amine | 1. KSCN, Acetone; 2. Amine, rt, 2h; 3. 0.1N HCl | 4-Chloro-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | Not specified | nih.gov |

Catalytic Approaches for Benzamide Scaffold Construction

Modern organic synthesis has increasingly turned to transition-metal catalysis to construct benzamide scaffolds under milder conditions with greater efficiency and functional group tolerance. Palladium, copper, and rhodium catalysts are at the forefront of these developments.

Palladium-catalyzed methods are particularly prominent. The Buchwald-Hartwig amination allows for the coupling of aryl halides or pseudohalides with amines. This has been extended to carbonylative couplings, where carbon monoxide is incorporated to form the amide bond directly. For example, primary benzamides can be synthesized via the palladium-catalyzed carbonylation of aryl halides with ammonia (B1221849). nih.gov While many procedures use ammonia surrogates, direct use of ammonia is possible. nih.gov Another advanced Pd-catalyzed method is the aminocarbonylation of aryl bromides and iodides with nitroarenes, which serve as an in-situ source of the amine component after reduction. semanticscholar.org This reaction utilizes molybdenum hexacarbonyl as a solid CO source and a combination of zinc and TMSCl as reducing agents. semanticscholar.org Furthermore, palladium catalysis can be used for C-H activation, enabling the direct amination of C-H bonds in N-aryl benzamides. acs.org

Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper has been successfully used in sp3 C-H aminative cyclization of 2-alkyl-N-arylbenzamides to produce N-aryl-isoindolinones, demonstrating its utility in modifying benzamide scaffolds. organic-chemistry.orgacs.org These reactions often proceed via a radical pathway and are notable for their environmental friendliness, avoiding the use of expensive or toxic reagents. organic-chemistry.org

Rhodium-catalyzed C-H activation provides another elegant route. For instance, the amidation of substituted benzoic acids with isocyanates can be directed by the carboxylate group, which is subsequently removed. nih.gov This strategy allows for the synthesis of meta-substituted N-aryl benzamides from more accessible starting materials. nih.gov

A particularly green and economical method involves the use of iron dust as a reductant and additive for the synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides in water. rsc.org

| Catalyst System (Metal, Ligand) | Substrates | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, DPPP | Aryl bromide/iodide, Nitroarene | Mo(CO)₆, Pyridine, Zn/TMSCl, 130°C | N-Aryl Benzamide | Up to 95% | semanticscholar.org |

| Pd(II) or Pd(0) | N-Aryl Benzamide, O-Benzoyl hydroxylamine | - | C-H Aminated Benzamide | Not specified | acs.org |

| CuI, Pyridine ligand | 2-Alkyl-N-arylbenzamide | Di-tert-butyl peroxide, DCE | N-Aryl-isoindolinone | Up to 86% | organic-chemistry.org |

| Rhodium Complex | Substituted benzoic acid, Isocyanate | C-H functionalization then decarboxylation | N-Aryl Benzamide | Not specified | nih.gov |

| Fe dust | Nitroarene, Acyl chloride | Water | N-Aryl Amide | Up to 88% | rsc.org |

| Pd(OAc)₂, P(o-tol)₃ | Phenylglyoxylate, 2,3-Dibromopyridine, DMA | CuI, Heat | Arylglyoxylic Amide | Not specified | nih.gov |

Strategies for Functionalization and Derivatization in Structure-Activity Studies

The this compound scaffold is a versatile template for medicinal chemistry, and its biological activity can be fine-tuned through systematic structural modifications. Structure-activity relationship (SAR) studies involve the synthesis of a library of analogs where specific parts of the molecule are altered to probe interactions with biological targets. nanoient.org The 2-aminopyridine (B139424) moiety is a well-known pharmacophore used in drug discovery due to its simple structure and versatile reactivity. researchgate.netrsc.org

Derivatization strategies can target either the pyridine ring or the benzoyl moiety. In one extensive SAR study, N-(6-methylpyridin-yl)-substituted aryl amides were investigated as metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists. nih.gov Researchers prepared a series of analogs by introducing various substituents onto the benzoyl ring (referred to as the "b"-ring) to determine which functional groups were critical for high-affinity binding. This involved starting with substituted benzoic acids and coupling them with 2-amino-6-methylpyridine. nih.gov

Similarly, SAR studies on 2-aminopyridine derivatives as potential JAK2 inhibitors involved creating a series of compounds to probe the enzymatic activity. nih.gov These studies revealed that specific substitutions could lead to potent and selective inhibitors, with one compound showing an IC50 of 3 nM against JAK2. nih.gov The design and synthesis of N-phenylpyrimidine-2-amine derivatives as FGFR4 inhibitors also highlight the importance of systematic derivatization to achieve high potency and selectivity. nih.gov These efforts often lead to the identification of lead compounds for further development in treating diseases like cancer. nih.govnih.gov

The general approach involves synthesizing derivatives with varying electronic and steric properties at different positions and assessing their impact on biological activity. This can involve introducing groups like halogens, alkyls, alkoxys, or cyano groups onto the aromatic rings. nanoient.orgmdpi.com The resulting data helps to build a pharmacophore model, defining the essential structural features required for the desired biological effect. nanoient.org

| Parent Scaffold | Position of Modification | Substituent Introduced | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| This compound | Benzoyl Ring ("b"-ring), position 3 | -CN | Considered important for potent activity at mGluR5 receptors. | nih.gov |

| 2-Aminopyridine | Various positions on pyridine and attached rings | Various alkyl, aryl, and functional groups | Led to the identification of a selective JAK2 inhibitor with an IC50 of 3 nM. | nih.gov |

| N-Phenylpyrimidine-2-amine (Ponatinib-based) | Various | Systematic modifications | Identified potent and selective covalent inhibitors of FGFR4 for HCC therapy. | nih.gov |

| N-(6-phenylpyridin-2-yl) pyridine-2-amine | Various | Various substituents | Some derivatives demonstrated potent antimicrobial activity. | nanoient.orgresearchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amine | Various | Systematic modifications | Led to nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer therapy. | nih.gov |

Advanced Structural Characterization and Elucidation of N 6 Methylpyridin 2 Yl Benzamide

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of N-(6-methylpyridin-2-yl)benzamide. These techniques probe the interaction of the molecule with electromagnetic radiation, offering insights into its connectivity, functional groups, and the chemical environment of its atoms.

Vibrational Spectroscopy (e.g., FT-IR)

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amide N-H | Stretch | 3500–3300 |

| Aromatic C-H | Stretch | 3100–3000 |

| Amide C=O | Stretch (Amide I) | 1700–1650 |

| Aromatic C=C | Stretch | 1600–1450 |

| Amide C-N | Stretch | 1400–1200 |

| Methyl C-H | Bend | ~1450 and ~1375 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows distinct signals for the protons on the benzoyl and methylpyridine rings, as well as the amide proton. nih.gov The methyl group on the pyridine (B92270) ring appears as a singlet at approximately 2.44 ppm. nih.gov The aromatic protons resonate in the region of 6.92 to 8.19 ppm, with their multiplicity and coupling constants providing details about their relative positions on the rings. nih.gov A broad singlet corresponding to the amide (N-H) proton is observed at around 8.66 ppm. nih.gov

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 8.66 | s | - |

| Pyridine H | 8.19 | d | 8.2 |

| Benzoyl H | 7.93-7.90 | m | - |

| Pyridine H | 7.64 | t | 8.0 |

| Benzoyl H | 7.58-7.52 | m | - |

| Benzoyl H | 7.50-7.44 | m | - |

| Pyridine H | 6.92 | d | 7.5 |

| CH₃ | 2.44 | s | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound in CDCl₃, the carbonyl carbon of the amide group is characteristically downfield at 165.8 ppm. nih.gov The carbons of the pyridine and benzene (B151609) rings appear in the aromatic region between 111.1 and 157.0 ppm. nih.gov The methyl carbon gives a signal at 24.1 ppm. nih.gov

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 165.8 |

| C (Pyridine) | 157.0 |

| C (Pyridine) | 151.0 |

| C (Pyridine) | 138.9 |

| C (Benzoyl) | 134.5 |

| C (Benzoyl) | 132.3 |

| C (Benzoyl) | 128.9 |

| C (Benzoyl) | 127.3 |

| C (Pyridine) | 119.6 |

| C (Pyridine) | 111.1 |

| CH₃ | 24.1 |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is an essential technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to confirm the molecular formula.

For this compound, HR-MS analysis using electrospray ionization (ESI) in time-of-flight (TOF) mode provides a measured m/z value that is in excellent agreement with the calculated value for the protonated molecule [M+H]⁺. nih.gov The calculated m/z for C₁₃H₁₃N₂O is 213.1022, and the found value is 213.1024, confirming the molecular formula. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Ionization Mode | ESI-TOF |

| Adduct | [M+H]⁺ |

| Calculated m/z | 213.1022 |

| Found m/z | 213.1024 |

Structure Activity Relationship Sar Studies of N 6 Methylpyridin 2 Yl Benzamide and Its Derivatives

Impact of Substituent Modifications on Benzamide (B126) and Pyridine (B92270) Moieties

The biological activity of N-(6-methylpyridin-2-yl)benzamide derivatives can be significantly altered by introducing or modifying substituents on both the benzamide and pyridine rings. Research has shown that even minor changes can lead to substantial differences in potency and selectivity for various biological targets.

For instance, in studies targeting metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), the substitution on the benzamide "b" ring was found to be critical. The introduction of a cyano (CN) group at the 3-position of the benzamide ring consistently enhanced both binding affinity and functional potency for mGluR5. nih.gov Conversely, substitutions that were well-tolerated in related alkyne-linked analogs did not confer the same benefits in the amide series, highlighting the unique SAR profile of the benzamide scaffold. nih.gov

In the context of negative allosteric modulators for human neuronal nicotinic receptors (nAChRs), a lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, demonstrated inhibitory activity. nih.gov The exploration of analogs with different substituents on the benzamide ring provided valuable information relating the chemical properties of the molecules to their ability to inhibit nAChR activity. nih.gov

Studies on derivatives with antiplasmodial activity indicated a preference for electron-donating groups (EDGs) on the benzamide-analogous ring A. researchgate.net For example, a methyl group in position 5 or, even more effectively, dimethyl substitution at positions 5 and 6, combined with a pyridine-2-yl group on ring B, resulted in an excellent combination for activity. researchgate.net In contrast, one derivative featuring a methyl group at the 6'-position of the pyridine ring was found to be inactive, demonstrating the sensitivity of the biological response to the substitution pattern. researchgate.net

| Core Scaffold | Substituent Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | 3-CN on benzamide ring | mGluR5 | Improved binding affinity and potency | nih.gov |

| N-(pyridin-2-yl)benzamide derivative | Methyl group shifted from 4'- to 2'-position on pyridine | JNK3/JNK1 | Decreased JNK3 potency but improved JNK3/JNK1 selectivity | nih.gov |

| Benzimidazole (B57391) derivative | 5,6-diMe on benzimidazole ring A | P. falciparum | Excellent antiplasmodial activity (IC50 = 0.85 µM) | researchgate.net |

| This compound | 4-(allyloxy) on benzamide ring | α4β2 nAChRs | Inhibitory activity (IC50 = 6.0 µM) | nih.gov |

Positional Effects of Functional Groups on Biological Activity

The specific position of functional groups on the aromatic rings of this compound and its analogs is a determining factor for their biological activity. Isomeric variations, where a substituent is moved to a different position, often result in dramatic changes in efficacy and selectivity.

In the development of mGluR5 antagonists, aryl substitutions at the 4-position of the benzamide ring were found to either maintain or improve receptor affinity. nih.gov This contrasts with substitutions at other positions, which did not have a positive effect. nih.gov This highlights a specific spatial requirement for interaction with the receptor's binding site.

For JNK3 inhibitors, the position of a fluoro substituent on the central phenyl ring (the benzamide portion) was investigated. While 2-fluoro and 6-fluoro substitutions led to an improvement in JNK3/JNK1 isoform selectivity, they also caused a loss of JNK3 inhibition potency. nih.gov The effect was particularly pronounced for the 3-fluoro derivative, which saw its IC₅₀ value against JNK3 increase into the micromolar range, indicating a significant loss of activity. nih.gov

In a series of benzimidazole derivatives studied for antiplasmodial activity, a methoxy (B1213986) group at position 4' of the pyridine ring B was introduced as an electron-donating group. researchgate.net This compound proved to be the most potent in its group, suggesting a favorable interaction that may be specific to this position. researchgate.net Conversely, in a different series, a chloro group at the 6'-position of the pyridine ring resulted in an inactive compound, whereas a chloro group at the 5'-position retained some activity, further underscoring the importance of substituent placement. researchgate.net

| Core Scaffold | Functional Group and Position | Target | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Aryl group at 4-position of benzamide ring | mGluR5 | Retained or improved affinity | nih.gov |

| Aminopyrazole-based JNK inhibitor | Fluoro group at 3-position of central phenyl ring | JNK3 | Significant loss of potency (IC50 = 4588 nM) | nih.gov |

| Aminopyrazole-based JNK inhibitor | Fluoro group at 2-position of central phenyl ring | JNK3/JNK1 | Improved isoform selectivity, but loss of JNK3 potency | nih.gov |

| Benzimidazole derivative | Methoxy group at 4'-position of pyridine ring | P. falciparum | Most potent in its series (IC50 = 1.5 µM) | researchgate.net |

| Benzimidazole derivative | Chloro group at 6'-position of pyridine ring | P. falciparum | Inactive | researchgate.net |

Influence of Linker Chemistry on Molecular Interaction Profiles

In the pursuit of ALK5 inhibitors, researchers explored the impact of the linker between a central imidazole (B134444) ring and a phenyl ring in molecules also containing the 6-methylpyridin-2-yl group. semanticscholar.org By inserting methylene (B1212753), ethylene, or propylene (B89431) linkers, they aimed to optimize the distance between the key pharmacophoric elements, which is essential for effective binding to the ATP-binding pocket of the kinase. semanticscholar.orgtandfonline.com

Further studies on ALK5 inhibitors revealed that replacing a simple methylene linker with a methyleneamino linker could markedly increase inhibitory activity, kinase selectivity, and oral bioavailability. acs.org This suggests that the introduction of a heteroatom (nitrogen) into the linker can establish additional or more favorable interactions with the target enzyme.

A comparative study for mGluR5 antagonists directly contrasted the amide linker with an alkyne linker. The SAR results were distinct for each series; substitutions that improved affinity in the alkyne series were not tolerated in the amide series, and vice-versa. nih.gov This demonstrates that the linker is not merely a spacer but an integral part of the pharmacophore that influences which substituent patterns are favorable.

The replacement of the amide's carbonyl oxygen with sulfur to create a thiourea (B124793) linker, as seen in N-((6-methylpyridin-2-yl)carbamothioyl)benzamide, profoundly alters the molecule's interaction profile. This change facilitates different intramolecular hydrogen bonding patterns and leads to distinct conformational preferences compared to its amide counterpart. nih.govresearchgate.netnih.govresearchgate.net

Conformational Preferences and Intramolecular Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For this compound and its derivatives, conformational preferences are often governed by subtle intramolecular interactions, such as hydrogen bonds.

A detailed analysis of N-((6-methylpyridin-2-yl)carbamothioyl)benzamide, a thiourea analog, revealed the existence of two classes of low-energy conformations. nih.govresearchgate.netkent.ac.uk These conformers are stabilized by two different types of competitive 6-membered intramolecular hydrogen bonds (IHBs): one forming an N-H···O pseudoring (conformer 1A) and the other an N-H···N pseudoring (conformer 1B). nih.govresearchgate.net The preference for one conformation over the other was found to be dependent on the polarity of the solvent, with more polar environments favoring the conformer with the N-H···N bond. nih.govkent.ac.uk

X-ray crystallography studies on a related derivative, 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide, confirmed that the molecule is stabilized by an intramolecular N-H···N hydrogen bond. nih.govresearchgate.net This interaction results in the formation of a stable six-membered ring and forces a synperiplanar conformation between the thiocarbonyl group and the pyridine nitrogen atom. nih.govresearchgate.net

| Compound | Key Interaction/Conformation | Method of Observation | Finding | Reference |

|---|---|---|---|---|

| N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | Intramolecular Hydrogen Bond (IHB) | NMR, DFT, X-ray Crystallography | Exists as two conformers stabilized by competitive N-H···O and N-H···N IHBs. nih.govresearchgate.net | nih.govresearchgate.netkent.ac.uk |

| 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide | Intramolecular Hydrogen Bond (IHB) | X-ray Crystallography | Stabilized by an N-H···N IHB, forming a six-membered ring. nih.govresearchgate.net | nih.govresearchgate.net |

| N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | Solvent-dependent conformation | NMR in various solvents | Increasing solvent polarity favors the conformer with the N-H···N IHB. nih.gov | nih.gov |

| N-((6-methylpyridin-2-yl)carbamothioyl)biphenyl-4-carboxamide | Resonance in thiourea fragment | X-ray Crystallography | Short C-N bonds indicate partial double bond character, contributing to planarity. eurjchem.com | eurjchem.com |

Preclinical Efficacy Studies and Mechanistic Insights Focus on Disease Models and Pathways

Efficacy in Neurological Disease Models

Currently, there is limited specific data from preclinical models detailing the efficacy of N-(6-methylpyridin-2-yl)benzamide in neurological disorders related to NMDA (N-methyl-D-aspartate) receptor hypofunction or for cognitive enhancement. While the broader class of compounds affecting neurotransmitter systems is vast, dedicated studies on this particular molecule for these indications are not extensively reported in publicly available literature. The NMDA receptor is a known target for therapeutic intervention in various neurological conditions, and non-competitive antagonists have been characterized, but a direct link to this compound's activity at this receptor in disease models remains to be elucidated. nih.govnih.gov

Anti-Cancer Efficacy in Preclinical Tumor Models

The anti-cancer potential of benzamide (B126) derivatives has been an area of active investigation. While direct studies on this compound are not abundant, research on structurally related compounds provides a basis for its potential efficacy. For instance, a study on N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a derivative containing the N-(6-methylpyridin-2-yl) moiety, and its metal complexes demonstrated antitumor activities. researchgate.net This suggests that the core structure may contribute to cytotoxic or anti-proliferative effects against cancer cells.

Other benzamide derivatives have shown significant preclinical antitumor activity. For example, novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antiproliferative activities against several cancer cell lines, with IC50 values in the nanomolar range. nih.gov Similarly, the development of an N-phenyl-2-(aniline) benzamide hydrochloride salt showed enhanced anti-colon cancer activity in vitro and in vivo compared to its parent compound. researchgate.net These findings for related structures highlight the potential of the benzamide scaffold in oncology, warranting further investigation into the specific efficacy of this compound in various tumor models.

Table 1: Preclinical Anti-Cancer Activity of Selected Benzamide Derivatives

| Compound Class | Cancer Model | Observed Effect |

| N-benzylbenzamide derivatives | Various cancer cell lines | Potent antiproliferative activity (IC50: 12-27 nM) |

| N-phenyl-2-(aniline) benzamide HCl | Colon cancer cell lines (HT29, RKO, HCT116) | Enhanced in vitro anti-tumor activity (IC50: 2.95-10.94 µM) |

| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide complexes | Not specified | Antitumor activity |

This table is for illustrative purposes based on related compounds and does not represent direct data for this compound.

Anti-fibrotic Applications in Animal Models

The application of this compound in treating fibrotic diseases is an emerging area of interest. While specific animal model data for this compound is scarce, related pyridone-containing molecules have demonstrated potent anti-fibrotic effects. For example, N-methyl-2-pyridone-5-carboxamide (N-Me-2PY), a metabolite structurally similar to the anti-fibrotic drug pirfenidone, has been shown to possess significant anti-fibrotic and anti-inflammatory activity in a murine model of kidney fibrosis. nih.gov This compound attenuated renal fibrosis and suppressed the expression of fibrosis-related genes. nih.gov The structural similarities suggest that this compound could potentially exert similar effects, though this requires direct experimental validation in relevant animal models of pulmonary, hepatic, or renal fibrosis.

Anti-parasitic Efficacy in Infection Models

The benzamide and benzimidazole (B57391) scaffolds are well-represented in the field of anti-parasitic drug discovery. nih.govnih.gov These classes of compounds have shown efficacy against a range of parasites. For instance, benzimidazole derivatives are known to be active against protozoan parasites causing malaria, leishmaniasis, and trypanosomiasis. nih.gov While direct evidence for the anti-parasitic activity of this compound is not yet established, the chemical precedent of related structures suggests it could be a candidate for screening in various parasitic infection models.

Investigation of Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Research into related compounds has identified several key cancer-related signaling pathways and molecular targets.

BRAF (V600E) : The BRAF kinase, particularly the V600E mutant, is a critical target in melanoma and other cancers. nih.govnih.gov Studies have identified N-(thiophen-2-yl) benzamide derivatives as potent inhibitors of BRAF(V600E), demonstrating that the benzamide scaffold can be effectively utilized to target this oncogenic kinase. nih.govnih.gov This provides a strong rationale for investigating whether this compound can also interact with and inhibit the BRAF-mediated MAPK signaling pathway.

NRAS : Mutant NRAS is another key oncogene that drives cancer through pathways like the MAPK and PI3K-AKT cascades. While direct inhibition of NRAS has been challenging, targeting its downstream effectors is a viable strategy. The potential for this compound to modulate NRAS signaling pathways has not been specifically reported.

CPSF3 : Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) has been identified as a novel target in certain cancers. There is currently no published data linking this compound to the inhibition of CPSF3.

Tuberculosis protein : The MmpL3 protein in Mycobacterium tuberculosis is a promising target for new anti-TB agents. Pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3. nih.gov Given the pyridine (B92270) moiety in this compound, exploring its potential as an anti-tubercular agent by targeting essential mycobacterial proteins could be a future research direction.

Table 2: Potential Molecular Targets and Pathways for Benzamide/Pyridine Derivatives

| Target/Pathway | Disease Context | Rationale for Investigation |

| BRAF (V600E) | Cancer (e.g., Melanoma) | Benzamide scaffold found in known BRAF(V600E) inhibitors. nih.govnih.gov |

| Tubulin Polymerization | Cancer | N-benzylbenzamide derivatives act as potent inhibitors. nih.gov |

| Akt Signaling | Fibrosis | N-methyl-2-pyridone-5-carboxamide exerts anti-fibrotic effects via Akt inhibition. nih.gov |

| MmpL3 | Tuberculosis | Pyridine-containing compounds are known to inhibit this essential mycobacterial protein. nih.gov |

Future Directions and Advanced Research Perspectives in N 6 Methylpyridin 2 Yl Benzamide Research

Rational Design of Next-Generation Derivatives

The development of new and improved derivatives of N-(6-methylpyridin-2-yl)benzamide is a key focus of future research. This involves a strategic and rational approach to chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

One successful strategy has been the exploration of substitutions on both the pyridine (B92270) and benzamide (B126) rings. For instance, the lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was identified as a negative allosteric modulator of human α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) with an IC50 value of 6.0 µM. nih.gov Structure-activity relationship (SAR) studies on 26 analogs of this compound provided valuable insights into the chemical and structural properties that govern its inhibitory activity on nAChRs. nih.gov

Further modifications have led to the discovery of even more potent compounds. For example, replacing the alkyne bond in some analogs with an amide group, while not always well-tolerated, has yielded some powerful mGluR5 antagonists. nih.gov Specifically, the introduction of a 3-cyano substitution on the "b"-ring of the amide series has been shown to be crucial for potent activity at the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov

The synthesis of these next-generation derivatives often employs standard amidation methods, starting with precursors like 2-methyl-6-aminopyridine. nih.gov Advanced synthetic strategies, such as Suzuki coupling reactions, are then used to introduce a variety of aryl substitutions. nih.gov For compounds with specific substitutions like the 3-cyano group, a different synthetic route starting with 3-bromo-4-hydroxy benzoic acid has been successfully employed. nih.gov

The table below showcases some of the key derivatives and their reported activities, highlighting the progress in the rational design of this compound class.

| Compound Name | Target | Activity |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | α4β2 nAChR | IC50 = 6.0 µM nih.gov |

| 5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-l-yl)benzamide | nAChRs | Negative Allosteric Modulator nih.gov |

| N-(6-Methylpyridin-yl)-Substituted Aryl Amides | mGluR5 | Antagonist nih.gov |

| 3-CN-substituted N-(6-methylpyridin-yl) amides | mGluR5 | Potent Antagonist nih.gov |

Application of Advanced '-Omics' Technologies in Biological Characterization

The comprehensive biological characterization of this compound and its derivatives will be significantly advanced by the application of '-omics' technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to these compounds. mdpi.comworldscholarsreview.org

Proteomics , the large-scale study of proteins, can be instrumental in identifying the direct protein targets of these compounds and understanding their impact on cellular signaling pathways. mdpi.com Techniques such as bottom-up proteomics, which involves the analysis of digested protein fragments, can be used to create a comprehensive profile of protein expression and post-translational modifications in response to compound treatment. mdpi.com For instance, a proteomics approach could be used to identify the specific kinases or other enzymes that are inhibited by this compound derivatives, providing crucial information for understanding their mechanism of action.

Metabolomics , the study of small molecules or metabolites within cells and biological systems, can reveal the downstream metabolic consequences of target engagement by these compounds. mdpi.com By analyzing changes in the metabolome, researchers can gain insights into how these compounds affect cellular metabolism, which can be particularly relevant for their potential application in cancer or metabolic diseases. The Human Metabolome Database (HMDB) is a valuable resource for identifying and characterizing metabolites. hmdb.ca

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, can show how this compound derivatives alter gene expression. mdpi.com This can help to identify the genes and pathways that are modulated by the compounds and provide clues about their therapeutic effects and potential side effects.

The integration of these multi-omics datasets will be crucial for building a comprehensive understanding of the biological effects of this compound and its analogs. mdpi.com This integrated approach will facilitate the identification of novel biomarkers for drug efficacy and safety, and guide the development of more effective and targeted therapies.

Exploration of New Therapeutic Indications and Modalities

Building on the growing understanding of its biological activities, future research will explore new therapeutic applications for this compound and its derivatives. The diverse molecular targets of this scaffold suggest its potential in a range of diseases.

The identification of derivatives as negative allosteric modulators of neuronal nicotinic receptors opens up possibilities for treating neurological and psychiatric disorders where nAChR dysfunction is implicated, such as Alzheimer's disease, Parkinson's disease, depression, and addiction. nih.gov

The potent inhibition of TGF-β type I receptor kinase (ALK5) by some derivatives highlights their potential as anti-cancer and anti-fibrotic agents. acs.orgmdpi.com TGF-β signaling is known to play a role in tumor progression, metastasis, and the suppression of anti-tumor immunity. acs.org Therefore, ALK5 inhibitors derived from the this compound scaffold could be developed as novel immunotherapeutics or treatments for fibrotic diseases. acs.org

Furthermore, the structural similarity of some derivatives to known antimicrobial agents suggests that this scaffold could be a starting point for the development of new anti-infective drugs. The potential for these compounds to possess anticancer and anti-inflammatory properties is also an active area of investigation.

The table below lists some of the potential therapeutic indications for this compound derivatives based on their known biological activities.

| Potential Therapeutic Area | Rationale |

| Neurological and Psychiatric Disorders | Modulation of neuronal nicotinic acetylcholine receptors nih.gov |

| Cancer | Inhibition of TGF-β type I receptor kinase (ALK5) acs.orgmdpi.com |

| Fibrotic Diseases | Inhibition of TGF-β signaling acs.org |

| Infectious Diseases | Potential antimicrobial properties |

| Inflammatory Diseases | Potential anti-inflammatory properties |

Q & A

Q. What are the optimal synthetic routes for N-(6-methylpyridin-2-yl)benzamide and its analogs?

The synthesis typically involves coupling a substituted benzoic acid derivative with 6-methylpyridin-2-amine. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDCI) to generate reactive intermediates such as acyl chlorides or mixed anhydrides.

- Amide bond formation : React the activated acid with 6-methylpyridin-2-amine in the presence of a base (e.g., pyridine) under reflux conditions .

- Purification : Column chromatography or recrystallization is employed to isolate the product. For analogs, substituents on the benzamide ring (e.g., halides, alkoxy groups) are introduced via pre-functionalized benzoic acids .

Q. How does the 6-methyl substituent on the pyridyl ring influence receptor binding affinity?

The 6-methyl group enhances steric and electronic interactions with target receptors. For example:

- In mGlu5 receptor studies, the 6-methyl substituent optimizes binding by occupying a hydrophobic pocket, increasing Ki values by ~5-fold compared to non-methylated analogs .

- In neuronal nicotinic acetylcholine receptor (nAChR) studies, this group improves selectivity for α4β2 over α3β4 subtypes, with IC₅₀ values ranging from 3.4–10.6 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions between binding affinity and functional assay data for analogs of this compound?

Discrepancies often arise due to differences in allosteric modulation vs. orthosteric binding. Methodological strategies include:

- Functional assay validation : Use calcium flux or electrophysiology to distinguish between antagonists (e.g., mGlu5 pure inhibitors) and potentiators (e.g., glutamate response enhancers) .

- Structural analysis : X-ray crystallography or molecular docking can identify conformational changes induced by substituents (e.g., 4-fluorophenyl groups improve binding but reduce functional potency in mGlu5 studies) .

- Data normalization : Express activity as a percentage of maximal response to a reference agonist (e.g., glutamate for mGlu5) to account for intrinsic efficacy variations .

Q. What computational strategies are effective in designing benzamide analogs with improved selectivity for neuronal nicotinic receptors?

- Ligand-based virtual screening : Pharmacophore models derived from lead compounds (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) prioritize analogs with similar steric and electronic profiles .

- Molecular dynamics (MD) simulations : Predict binding stability of analogs at α4β2 vs. α3β4 nAChR subtypes by analyzing hydrogen bonding and π-π stacking interactions with residues like TrpB .

- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., allyloxy vs. methoxy groups) on binding energy to refine selectivity .

Q. What methodological considerations are critical when validating RP-HPLC for quantifying antioxidant derivatives of N-(6-methylpyridin-2-yl)benzamide?

- Linearity and sensitivity : Calibrate using a range of 0.05–40 µg/mL, with limits of detection (LOD) and quantification (LOQ) at 0.0174 µg/mL and 0.0521 µg/mL, respectively .

- Precision and accuracy : Ensure intra-day and inter-day variability <2% and recovery rates of 98–102% by spiking samples with known concentrations .

- Mobile phase optimization : Use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to resolve peaks for analogs with heterocyclic thiourea moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.